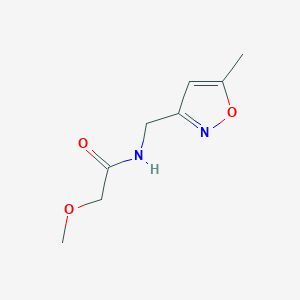

2-甲氧基-N-((5-甲基异恶唑-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide” is a chemical compound with the molecular formula C8H12N2O3. It is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The molecular structure of “2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide” is characterized by the presence of an isoxazole ring, a methoxy group, and an acetamide group. The supramolecular architectures of amide-containing compounds like this are highly dependent on the side-chain substituents .科学研究应用

代谢途径和除草剂代谢

乙草胺、丙草胺、丁草胺和异丙草胺是农业中使用的苗前除草剂,其结构与氯代乙酰胺除草剂相关。对它们代谢的研究表明,大鼠中存在导致致癌化合物的复杂途径,涉及人和小鼠肝微粒体中的细胞色素 P450 酶,如 CYP3A4 和 CYP2B6。这些发现表明这些除草剂的使用对环境和健康有潜在影响,以及代谢活化在其致癌性中的作用 (Coleman 等,2000).

药理开发和神经保护

异恶唑氨基酸,包括与 2-甲氧基-N-((5-甲基异恶唑-3-基)甲基)乙酰胺中存在的异恶唑环相关的化合物,因其作为兴奋性氨基酸 (EAA) 受体拮抗剂的潜力而受到探索。这些开发旨在获得神经保护剂,突出了异恶唑环在治疗神经系统疾病的药物化学中的重要性 (Krogsgaard‐Larsen 等,1991).

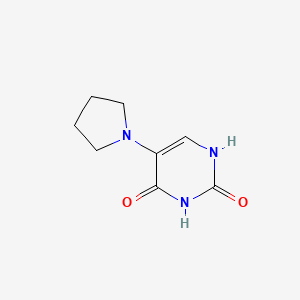

降血糖活性

类似于 2-甲氧基-N-((5-甲基异恶唑-3-基)甲基)乙酰胺的含有异恶唑环的新型化合物的合成已在动物模型中显示出显着的降血糖活性。这项研究指出了在糖尿病治疗中的潜在应用,强调了进一步探索这些化合物的治疗益处的必要性 (Nikaljea 等,2012).

杀菌活性

对 2-甲氧基亚氨基-1,2,3-噻二唑-5-乙酰胺衍生物(与 2-甲氧基-N-((5-甲基异恶唑-3-基)甲基)乙酰胺具有结构相似性)的研究揭示了杀菌特性。这项研究强调了这些化合物在控制真菌感染中的潜在农业应用 (Dong 等,2008).

作用机制

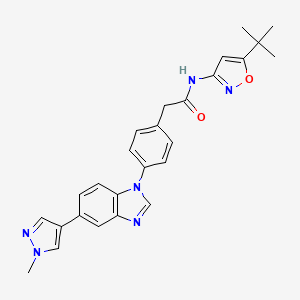

Target of Action

The primary target of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is the RET (c-RET) protein . This protein is a receptor tyrosine kinase, which plays a crucial role in cell survival, proliferation, and migration .

Mode of Action

2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide acts as a highly efficient and selective inhibitor of the RET protein . It has been shown to inhibit RET with an IC50 value of approximately 0.4 nM . The compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations than other multi-kinase inhibitors .

Biochemical Pathways

The compound’s action on the RET protein affects various biochemical pathways. RET is involved in several signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways . These pathways play critical roles in cell growth, survival, and differentiation . Therefore, inhibition of RET can lead to changes in these pathways, potentially leading to the suppression of tumor growth .

Pharmacokinetics

It is known that the compound is highly soluble in dmso This suggests that it may have good bioavailability

Result of Action

The inhibition of RET by 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide can lead to the suppression of cell proliferation, particularly in cells with RET mutations . This could potentially result in the suppression of tumor growth in cancers driven by RET mutations .

Action Environment

The action of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, could potentially affect the compound’s efficacy .

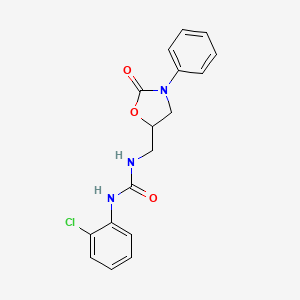

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could provide a direction for future research in the development of clinically viable drugs using this information.

属性

IUPAC Name |

2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-6-3-7(10-13-6)4-9-8(11)5-12-2/h3H,4-5H2,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETVJFIGFZCAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CNC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2952641.png)

![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)

![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)

![2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2952656.png)

![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)

![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)